molecular formula C21H16ClFN6O2 B2569985 8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904369-41-0

8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2569985
CAS RN: 1904369-41-0
M. Wt: 438.85
InChI Key: KFXXGRSGSBZDGI-UHFFFAOYSA-N
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Description

8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Pyrazolopyrimidines

A study focused on synthesizing a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which involved a condensation reaction and further chemical treatments to yield various compounds. These compounds were evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) was discussed to understand how different chemical modifications affect biological activity (Rahmouni et al., 2016).

Enaminones as Precursors for Antitumor and Antimicrobial Compounds

This research introduced novel N-arylpyrazole-containing enaminones synthesized as key intermediates for further reactions. These reactions yielded various compounds, including bipyrazoles and pyrazolylisoxazoles, which were then screened for their cytotoxic effects against cancer cell lines (MCF-7 and HEPG2) and their antimicrobial activities. The study highlighted the potential of enaminones as versatile building blocks in medicinal chemistry for developing compounds with significant biological activities (Riyadh, 2011).

Synthesis and Antibacterial Activities of Pyrimidine Derivatives

This research entailed the synthesis of several new compounds, focusing on Nʹ-{4-[(3-chloro-4-fluorophenyl)amino]-6-[(-aryl)amino]-1,3,5-triazin-2-yl} isonicotinohydrazides and N2-(Aryl)-N4, N6-dipyrimidin-2-yl-1,3,5-triazine-2,4,6-triamines. The antibacterial efficacy of these newly synthesized compounds was tested against various bacterial strains, demonstrating the potential of these chemical frameworks in developing new antimicrobial agents (Baldaniya & Patel, 2009).

properties

IUPAC Name

13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O2/c1-12-19(25-26-29(12)15-5-3-14(23)4-6-15)21(31)27-9-8-17-16(11-27)20(30)28-10-13(22)2-7-18(28)24-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXXGRSGSBZDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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